3-(3-Amino-1H-1,2,4-triazol-5-yl)propanoic acid
Description
Properties
IUPAC Name |
3-(3-amino-1H-1,2,4-triazol-5-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2/c6-5-7-3(8-9-5)1-2-4(10)11/h1-2H2,(H,10,11)(H3,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKCLMRLUECNBLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C1=NC(=NN1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70649480 | |
| Record name | 3-(3-Amino-1H-1,2,4-triazol-5-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70649480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933753-12-9 | |
| Record name | 3-(3-Amino-1H-1,2,4-triazol-5-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70649480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(5-amino-4H-1,2,4-triazol-3-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a powerful technique for enhancing reaction efficiency and yield. This method typically involves the use of microwave irradiation to accelerate chemical reactions.
Starting Materials: The synthesis often begins with succinic anhydride and aminoguanidine hydrochloride.
Procedure: The initial step involves the formation of N-guanidinosuccinimide, which is then subjected to microwave irradiation in the presence of amines. This leads to the formation of 3-(3-Amino-1H-1,2,4-triazol-5-yl)propanoic acid through a series of nucleophilic ring-opening and cyclization reactions.
Table 1 summarizes the optimization studies conducted for synthesizing N-morpholino-substituted derivatives under microwave conditions:
| Entry | Solvent | Temperature (°C) | Time (min) | Isolated Yield (%) |
|---|---|---|---|---|
| 1 | Ethanol | 180 | 25 | 27 |
| 2 | Water | 180 | 25 | 28 |
| 3 | AcOEt | 180 | 25 | 64 |
| 4 | MeCN | 180 | 25 | 75 |
| 5 | MeCN | 170 | 25 | 79 |
The results indicate that using acetonitrile as a solvent at a temperature of 170 °C for 25 minutes yields optimal results.
Alternative Synthetic Pathways
In cases where less nucleophilic aromatic amines are involved, an alternative synthetic route is employed:
Starting Materials: N-arylsuccinimides are utilized in conjunction with aminoguanidine hydrochloride.
Procedure: The reaction occurs under microwave irradiation, allowing for effective ring closure and formation of the desired triazole derivatives.
The alternative pathway has shown promise in producing a diverse range of substituted amides with improved yields compared to traditional methods. For instance:
| Compound | Yield (%) |
|---|---|
| N-morpholino-substituted derivative (5a) | 79 |
| N-anilino-substituted derivative (5j) | 58 |
These results highlight the versatility of the microwave-assisted approach in synthesizing various derivatives of triazole compounds.
Chemical Reactions Analysis
Acylation Reactions
The amino group on the triazole ring undergoes acylation with acyl chlorides. For example:
- Reaction with acetyl chloride forms N-acetyl derivatives, confirmed via IR (amide I band at 1,650 cm⁻¹) and NMR (disappearance of NH₂ signals at δ 5.12 ppm) .
- Microwave conditions (150°C, 20 minutes) improve reaction rates and purity compared to traditional heating .
Key Observation : Acylation occurs preferentially at the triazole amino group rather than the carboxylic acid due to steric and electronic factors .
Esterification and Functionalization
The carboxylic acid group participates in esterification:
- Reaction with methanol/H₂SO₄ yields methyl esters, evidenced by IR (C=O stretch at 1,720 cm⁻¹) and ¹³C NMR (ester carbonyl at δ 170.5 ppm) .
- Table 2 : Esterification conditions and yields
| Ester Derivative | Reagent | Temperature | Yield |
|----------------------|-------------------|-------------|-------|
| Methyl ester | Methanol/H₂SO₄ | Reflux | 85% |
| Benzyl ester | Benzyl alcohol/DCC| RT | 78% |
Tautomerism and Hydrogen Bonding
The compound displays annular prototropic tautomerism, studied via NMR and X-ray crystallography:
- Solid State : X-ray data confirm the 1H-tautomer with hydrogen at N1, stabilized by intramolecular N1–H⋯O8 hydrogen bonds (2.02 Å) .
- Solution : ¹H NMR (DMSO-d₆) shows equilibrium between 1H- and 4H-tautomers, with ratios influenced by solvent polarity .
Table 3 : Tautomeric populations in different solvents
| Solvent | 1H-Tautomer (%) | 4H-Tautomer (%) |
|---|---|---|
| DMSO-d₆ | 72 | 28 |
| CDCl₃ | 58 | 42 |
Cyclization and Rearrangement
Under basic conditions, the compound undergoes cyclization to form fused heterocycles:
- Heating with KOH/EtOH induces intramolecular cyclization, producing tricyclic derivatives via C–N bond formation .
- Rearrangement reactions with thiourea yield 1,3,4-thiadiazole hybrids, validated by LC-MS and elemental analysis .
Biological Activity Implications
Derivatives exhibit:
Scientific Research Applications
3-(3-Amino-1H-1,2,4-triazol-5-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-Amino-1H-1,2,4-triazol-5-yl)propanoic acid involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The triazole ring plays a crucial role in this binding process, interacting with amino acid residues in the enzyme’s active site .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural analogs of 3-(3-Amino-1H-1,2,4-triazol-5-yl)propanoic acid differ in substituents on the triazole ring, side-chain modifications, or replacement of the triazole core with other heterocycles. Below is a detailed comparison:
Substituted 1,2,4-Triazole Derivatives
3-(3-Bromo-1H-1,2,4-triazol-5-yl)propanoic Acid
- Molecular Formula : C₅H₆BrN₃O₂
- Key Differences: Bromine replaces the amino group at position 3.
- Impact : The electron-withdrawing bromine reduces nucleophilicity, altering reactivity in cross-coupling reactions. This derivative is used in halogenation-based syntheses .
2-[3-Amino-5-Methyl-5-(Pyridin-3-yl)-1,5-dihydro-4H-1,2,4-triazol-4-yl]-3-Phenylpropanoic Acid
- Molecular Formula : C₁₃H₁₉N₅O₂S
- Key Differences: Incorporates a methyl group, pyridinyl ring, and phenyl-substituted propanoic acid.
- IR and NMR data confirm distinct vibrational and electronic environments compared to the parent compound .
(2E)-3-(3-Amino-1H-1,2,4-triazol-5-yl)-2-propenoic Acid Nitrate
- Molecular Formula : C₅H₇N₅O₅
- Key Differences: Features an α,β-unsaturated acrylic acid group (vs. saturated propanoic acid) and a nitrate counterion.
- Impact: The conjugated double bond increases acidity (pKa ~3.1 vs. ~4.5 for propanoic acid) and reactivity in Michael addition reactions. Nitrate salts are often used for enhanced solubility .
Heterocycle-Replaced Analogs
3-[3-(4-Ethoxyphenyl)-1,2,4-Oxadiazol-5-yl]propanoic Acid
- Molecular Formula : C₁₃H₁₄N₂O₄
- Key Differences : Replaces triazole with an oxadiazole ring.
- Impact : Oxadiazole’s lower basicity (pKa ~-4) compared to triazole (pKa ~1.3) reduces hydrogen-bonding capacity. This derivative is explored for antimicrobial applications .
3-(4-Methyl-5-Pyridin-4-yl-4H-1,2,4-triazol-3-ylsulfanyl)propanoic Acid
- Molecular Formula : C₁₂H₁₂N₄O₂S
- Key Differences : Introduces a thioether (-S-) linkage and pyridinyl group.
- Impact: Sulfur enhances lipophilicity (logP ~1.8 vs.
Side-Chain Modified Derivatives
3-(2-Amino-4-Aryl-1H-imidazol-5-yl)-3-Arylpropanoic Acids
Comparative Data Tables
Table 1: Structural and Physical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | logP* | pKa (COOH)* |
|---|---|---|---|---|---|
| This compound | C₅H₈N₄O₂ | 156.15 | -NH₂, -CH₂CH₂COOH | -0.5 | 4.5 |
| 3-(3-Bromo-1H-1,2,4-triazol-5-yl)propanoic acid | C₅H₆BrN₃O₂ | 220.03 | -Br, -CH₂CH₂COOH | 0.8 | 3.9 |
| (2E)-3-(3-Amino-1H-1,2,4-triazol-5-yl)-2-propenoic acid | C₅H₇N₅O₅ | 217.14 | -NH₂, -CH=CHCOOH, NO₃⁻ | -1.2 | 3.1 |
| 3-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid | C₁₃H₁₄N₂O₄ | 262.26 | -OCH₂CH₃, oxadiazole, -CH₂COOH | 1.5 | 4.2 |
*Estimated using computational tools (e.g., ChemAxon).
Biological Activity
3-(3-Amino-1H-1,2,4-triazol-5-yl)propanoic acid is a compound belonging to the class of triazole derivatives, which have garnered attention for their diverse biological activities. This article will explore the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and potential therapeutic applications.
Overview of this compound
This compound is characterized by its molecular formula and a molecular weight of approximately 156.14 g/mol. It exhibits significant solubility in various solvents and has been studied for its role in biochemical reactions involving enzymes and cellular signaling pathways .
Target Interactions
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes. Research indicates that it acts as an inhibitor of kinases and lysine-specific demethylase 1 (LSD1), which are crucial in regulating various cellular functions .
Biochemical Pathways
The compound influences several biochemical pathways:
- Inhibition of Kinases: It modulates kinase activity, affecting cell signaling pathways critical for proliferation and survival.
- Cytokine Modulation: Studies have shown that derivatives of this compound can significantly reduce the release of pro-inflammatory cytokines such as TNF-α and IFN-γ in peripheral blood mononuclear cells (PBMCs), suggesting potential anti-inflammatory effects .
Anti-inflammatory Effects
A recent study evaluated the anti-inflammatory properties of several derivatives of this compound. The results indicated that compounds derived from this structure significantly reduced TNF-α levels by 44–60% in stimulated PBMC cultures. Notably, compounds 3a and 3c exhibited the strongest inhibitory effects on TNF-α production without increasing its levels at lower doses .
Antimicrobial Activity
The antimicrobial efficacy of these derivatives was assessed against various bacterial strains. The results demonstrated that several compounds showed significant activity against both Gram-positive and Gram-negative bacteria. This suggests that this compound may serve as a promising candidate for developing new antimicrobial agents .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Evaluation of New Triazole Derivatives | Compounds 3a , 3c , and 3e showed significant anti-inflammatory effects by reducing cytokine release in PBMCs. |
| Antimicrobial Activity Assessment | Several derivatives were effective against multiple bacterial strains, indicating potential therapeutic applications in infectious diseases. |
| Cytokine Release Study | All tested compounds decreased TNF-α production significantly compared to controls, highlighting their anti-inflammatory potential. |
Q & A
Q. What are the standard synthetic routes for 3-(3-Amino-1H-1,2,4-triazol-5-yl)propanoic acid?
A common approach involves multi-step reactions starting with cyclization and functional group modifications. For example, thiazole or triazole-containing α-amino acids can be synthesized via:
- Reagent-driven cyclization : Ethanol reflux for 2 hours (yield: 80–88%) followed by sodium cyanoborohydride reduction (MeOH, 0°C to room temperature, 24 hours, 85–90% yield) .
- Acid hydrolysis : Concentrated HCl under reflux (8 hours, 70–75% yield) to cleave protecting groups and isolate the final product . Similar strategies are applicable to triazole derivatives, where substituents on the triazole ring are introduced via nucleophilic substitution or coupling reactions .
Q. How is this compound characterized structurally and chemically?
Key characterization methods include:
- Spectroscopy : ¹H NMR and ¹³C NMR to confirm proton and carbon environments, IR spectroscopy for functional group identification (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .
- Elemental analysis : To verify purity and stoichiometry .
- X-ray crystallography : Programs like SHELXL refine crystal structures, while ORTEP-3 visualizes molecular geometry .
Advanced Research Questions
Q. How can synthetic conditions be optimized to improve yield and purity?
Methodological considerations include:
- Solvent and temperature optimization : Ethanol reflux for cyclization balances reaction speed and byproduct minimization .
- Catalyst screening : Sodium cyanoborohydride ensures selective reduction without over-reducing sensitive functional groups .
- Microwave-assisted synthesis : While not explicitly documented for this compound, microwave methods (e.g., ) reduce reaction times and improve yields in analogous triazole systems .
Q. How can contradictions in crystallographic or spectroscopic data be resolved?
- Cross-validation : Use multiple software tools (e.g., SHELX for refinement , WinGX for data processing ) to confirm bond lengths/angles.
- High-resolution techniques : Employ synchrotron X-ray sources for ambiguous electron density maps.
- Computational modeling : Compare experimental NMR shifts with DFT-calculated values to resolve spectral ambiguities .
Q. What strategies are effective for designing bioactive analogs of this compound?
- Structure-activity relationship (SAR) studies : Modify the triazole ring’s substituents (e.g., halogenation, alkylation) to enhance binding to biological targets .
- Pharmacophore modeling : Use software like PyMOL or AutoDock to predict interactions with enzymes (e.g., antimycobacterial targets in ) .
- Bioisosteric replacement : Replace the carboxylic acid group with ester or amide moieties to improve bioavailability .
Q. How should researchers address stability and degradation issues during storage?
- Storage conditions : Keep in airtight containers at controlled room temperature to prevent hydrolysis of the carboxylic acid group .
- Impurity monitoring : Use HPLC with pharmacopeial reference standards (e.g., USP Anastrozole RS in ) to detect degradation products .
- Lyophilization : For long-term storage, lyophilize the compound to avoid moisture-induced decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
